molecular formula C15H11N3O B019634 2,6-Bis(2-pyridyl)-4(1H)-pyridone CAS No. 101003-65-0

2,6-Bis(2-pyridyl)-4(1H)-pyridone

Cat. No. B019634
Key on ui cas rn: 101003-65-0
M. Wt: 249.27 g/mol
InChI Key: HRORSVNZQWCZTD-UHFFFAOYSA-N
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Patent
US07494964B2

Procedure details

A mixture of 3.18 9 (10 mmol) 4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on, 5.21 g (40 mmol) 1-(2-hydroxyethyl)-piperazin, and 30 mg Zn(II)-chloride in 300 ml chlorobenzol is refluxed for 18 hours. Afterwards the solution is concentrated by a rotary evaporator. The raw product is recrystallized from 40 ml water respectively 30 ml methanol. The whitish 4,4″-Bis-[4-(2-hydroxy-ethyl)-piperazin-1-yl)]-1′H-[2,2′;6′,2″]terpyridin-4′-on is obtained.
[Compound]
Name
9
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn(II) chloride
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[NH:9][C:10]([C:15]3[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=3)=[CH:11][C:12](=[O:14])[CH:13]=2)[CH:3]=1.OCCN1CCNCC1>ClC1C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[C:8]1[NH:9][C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:11][C:12](=[O:14])[CH:13]=1

Inputs

Step One
Name
9
Quantity
10 mmol
Type
reactant
Smiles
Name
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C=1NC(=CC(C1)=O)C1=NC=CC(=C1)Cl
Name
Quantity
5.21 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Zn(II) chloride
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
Afterwards the solution is concentrated by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The raw product is recrystallized from 40 ml water respectively 30 ml methanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07494964B2

Procedure details

A mixture of 3.18 9 (10 mmol) 4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on, 5.21 g (40 mmol) 1-(2-hydroxyethyl)-piperazin, and 30 mg Zn(II)-chloride in 300 ml chlorobenzol is refluxed for 18 hours. Afterwards the solution is concentrated by a rotary evaporator. The raw product is recrystallized from 40 ml water respectively 30 ml methanol. The whitish 4,4″-Bis-[4-(2-hydroxy-ethyl)-piperazin-1-yl)]-1′H-[2,2′;6′,2″]terpyridin-4′-on is obtained.
[Compound]
Name
9
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.21 g
Type
reactant
Reaction Step One
[Compound]
Name
Zn(II) chloride
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([C:8]2[NH:9][C:10]([C:15]3[CH:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=3)=[CH:11][C:12](=[O:14])[CH:13]=2)[CH:3]=1.OCCN1CCNCC1>ClC1C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:2]=[CH:3][C:4]=1[C:8]1[NH:9][C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)=[CH:11][C:12](=[O:14])[CH:13]=1

Inputs

Step One
Name
9
Quantity
10 mmol
Type
reactant
Smiles
Name
4,4″-dichlor-1′H-[2,2′;6′,2″]terpyridin-4′-on
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C=1NC(=CC(C1)=O)C1=NC=CC(=C1)Cl
Name
Quantity
5.21 g
Type
reactant
Smiles
OCCN1CCNCC1
Name
Zn(II) chloride
Quantity
30 mg
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
Afterwards the solution is concentrated by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The raw product is recrystallized from 40 ml water respectively 30 ml methanol

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1NC(=CC(C1)=O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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